Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)-
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Overview
Description
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)-, also known as 7-dehydrocholesterol or provitamin D3, is a sterol that plays a crucial role in the biosynthesis of vitamin D3. It is a derivative of cholesterol and is found in the skin of humans and animals. Upon exposure to ultraviolet B (UVB) radiation, it undergoes a photochemical reaction to form vitamin D3, which is essential for calcium homeostasis and bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- involves several steps starting from cholesterol. One common method includes the dehydrogenation of cholesterol using reagents such as selenium dioxide or iodine in the presence of light. The reaction typically occurs under mild conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods
Industrial production of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- often involves the extraction and purification from natural sources such as lanolin, which is derived from sheep wool. The extracted compound is then subjected to controlled UVB radiation to produce vitamin D3 on a large scale .
Chemical Reactions Analysis
Types of Reactions
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ketocholesterol.
Reduction: It can be reduced to form cholesterol.
Substitution: It can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Reagents such as selenium dioxide or iodine are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Various organic reagents can be used depending on the desired derivative
Major Products Formed
Oxidation: 7-ketocholesterol
Reduction: Cholesterol
Substitution: Various sterol derivatives
Scientific Research Applications
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of vitamin D3 and other sterol derivatives.
Biology: It serves as a model compound for studying sterol metabolism and function in biological systems.
Medicine: It is crucial in the production of vitamin D3 supplements, which are used to treat and prevent vitamin D deficiency.
Industry: It is used in the cosmetic industry for the production of skincare products that promote vitamin D synthesis
Mechanism of Action
The primary mechanism of action of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- involves its conversion to vitamin D3 upon exposure to UVB radiation. This photochemical reaction occurs in the skin and involves the cleavage of the B-ring of the sterol molecule, forming pre-vitamin D3, which then undergoes thermal isomerization to form vitamin D3. Vitamin D3 is then hydroxylated in the liver and kidneys to form the active hormone calcitriol, which regulates calcium and phosphate homeostasis in the body .
Comparison with Similar Compounds
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- can be compared with other similar compounds such as:
Cholesterol: Unlike cholesterol, cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- has double bonds at positions 5 and 7, making it a precursor to vitamin D3.
7-ketocholesterol: This is an oxidized form of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- and has different biological activities.
Ergosterol: Found in fungi, ergosterol is a similar sterol that serves as a precursor to vitamin D2
Biological Activity
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- is a sterol compound with significant biological activities and roles in various metabolic pathways. This article explores its biological activity, synthesis, and implications in health and disease.
Chemical Structure and Properties
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- is characterized by a complex structure with a cholestane backbone featuring two methyl groups at the 4-position. Its molecular formula is C30H50O and it has a molecular weight of approximately 442.72 g/mol. The compound's structure includes four fused rings typical of sterols, which contribute to its biological functions.
Synthesis Pathways
The compound is primarily derived from cholesterol through enzymatic transformations. Key enzymes involved in its biosynthesis include:
- Delta24-Sterol Reductase : Converts cholesta-5,7-dien-3-ol into other sterols.
- Cholestenol Delta-Isomerase : Involved in the conversion of 5alpha-cholesta-7,24-dien-3beta-ol to zymosterol.
These enzymatic processes are crucial for maintaining cellular lipid homeostasis and are part of larger metabolic pathways leading to steroid hormone synthesis.
Biological Activities
Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- exhibits several biological activities:
- Steroid Biosynthesis : Acts as an intermediate in the biosynthesis of ecdysones and other steroid hormones. It plays a pivotal role in the transformation of cholesterol into biologically active sterols .
- Membrane Integrity : As a component of cellular membranes, it contributes to membrane fluidity and integrity in both fungal and animal cells. Its presence is critical for the structural stability of membranes .
- Potential Therapeutic Applications : Research suggests that targeting sterol biosynthesis pathways may have therapeutic implications in treating fungal infections due to its essential role in ergosterol production, which is absent in human cells .
Case Studies and Research Findings
Several studies have highlighted the biological significance of Cholesta-5,7-dien-3-ol:
- Metabolic Pathway Analysis : A study demonstrated that axenic larvae of Calliphora erythrocephala could convert cholesterol into cholesta-5,7-dien-3beta-ol directly without intermediate steps involving other sterols . This finding underscores the compound's role as a direct metabolic product.
- Enzymatic Activity : Research utilizing gas chromatography and mass spectrometry confirmed that specific strains of yeast accumulate significant amounts of this compound during growth on cholesterol-supplemented media . This indicates its importance in yeast metabolism and potential applications in biotechnological processes.
Data Table: Biological Activities and Applications
Activity | Description |
---|---|
Steroid Biosynthesis | Intermediate in the biosynthesis of ecdysones and steroid hormones |
Membrane Integrity | Contributes to the structural stability of cellular membranes |
Antifungal Target | Potential target for antifungal therapies due to its role in ergosterol biosynthesis |
Metabolic Pathway Intermediary | Serves as a crucial intermediate in various metabolic pathways involving sterols |
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h11,14,19-20,22-24,26,30H,8-10,12-13,15-18H2,1-7H3/t20-,22-,23+,24+,26+,28-,29-/m1/s1 |
InChI Key |
IQFRFFMCXODFGM-SRJXFZCCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4(C)C)O)C)C |
Origin of Product |
United States |
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